molecular formula C13H25ClSi B14260588 Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- CAS No. 161371-72-8

Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-

Cat. No.: B14260588
CAS No.: 161371-72-8
M. Wt: 244.87 g/mol
InChI Key: XRTSJZOQKARPOV-UHFFFAOYSA-N
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Description

Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- is a specialized organosilicon compound It features a silicon atom bonded to a chlorine atom, two methyl groups, and a complex organic substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- typically involves the reaction of a chlorosilane with an appropriate organic substrate. One common method involves the reaction of chlorodimethylsilane with 1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include steps for purification, such as distillation or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form new organosilicon compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: Reaction with water can lead to the formation of silanols and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common reagents for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various organosilicon compounds can be formed.

    Oxidation Products: Silanols and other oxidized derivatives.

    Hydrolysis Products: Silanols and hydrochloric acid.

Scientific Research Applications

Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and coatings.

    Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules.

    Biology and Medicine:

    Industry: Used in the production of specialty chemicals and as a surface modifier for various substrates.

Mechanism of Action

The mechanism of action of silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- involves its ability to form strong bonds with other atoms, particularly carbon and oxygen. This allows it to act as a versatile building block in organic synthesis. The silicon-chlorine bond is particularly reactive, making it suitable for various substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Chlorodimethylsilane: A simpler compound with similar reactivity but lacking the complex organic substituent.

    Trimethylsilyl Chloride: Another chlorosilane with three methyl groups instead of the complex organic group.

    Dimethyldichlorosilane: Contains two chlorine atoms and is used in the synthesis of siloxane polymers.

Uniqueness

Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- is unique due to its complex organic substituent, which imparts specific properties and reactivity. This makes it particularly useful in applications where tailored reactivity and functionality are required.

Properties

CAS No.

161371-72-8

Molecular Formula

C13H25ClSi

Molecular Weight

244.87 g/mol

IUPAC Name

chloro-(1-cyclopent-3-en-1-yl-3,3-dimethylbutyl)-dimethylsilane

InChI

InChI=1S/C13H25ClSi/c1-13(2,3)10-12(15(4,5)14)11-8-6-7-9-11/h6-7,11-12H,8-10H2,1-5H3

InChI Key

XRTSJZOQKARPOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1CC=CC1)[Si](C)(C)Cl

Origin of Product

United States

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